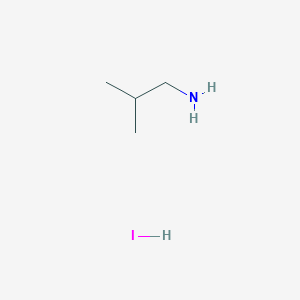Isobutylamine Hydroiodide
CAS No.: 205508-75-4
Cat. No.: VC7842005
Molecular Formula: C4H12IN
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 205508-75-4 |
|---|---|
| Molecular Formula | C4H12IN |
| Molecular Weight | 201.05 g/mol |
| IUPAC Name | 2-methylpropan-1-amine;hydroiodide |
| Standard InChI | InChI=1S/C4H11N.HI/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H |
| Standard InChI Key | FCTHQYIDLRRROX-UHFFFAOYSA-N |
| SMILES | CC(C)CN.I |
| Canonical SMILES | CC(C)CN.I |
Introduction
Chemical and Physical Properties
Molecular Structure and Characteristics
Isobutylamine hydroiodide consists of a branched four-carbon chain () paired with an iodide counterion. The branched isobutyl group sterically hinders crystallization, promoting solubility in solvents like ethanol and dimethylformamide . Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 201.05 g/mol |
| Melting Point | |
| Solubility | Polar solvents |
| Appearance | White powder/crystals |
Thermogravimetric analysis reveals stability up to , making it suitable for high-temperature perovskite processing . The iodide ion enhances charge transport in hybrid perovskites, while the ammonium group facilitates hydrogen bonding with lead iodide frameworks.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra confirm the structure:
-
NMR (DMSO-): δ 1.05 (d, 6H, ), 1.85 (m, 1H, ), 2.95 (t, 2H, ).
Synthesis and Production Methods
Chemical Synthesis
Conventional routes involve the reaction of isobutylamine with hydroiodic acid:
This exothermic process yields 85–92% purity, requiring recrystallization from ethanol to achieve pharmaceutical-grade material () .
Fermentative Production
A patent by EP2578559A1 details a two-step biohybrid approach :
-
Microbial Fermentation: Recombinant Escherichia coli or Corynebacterium glutamicum overexpressing L-valine decarboxylase () converts glucose to isobutylamine via valine intermediates.
-
Chemical Conversion: Isobutylamine undergoes diazotation () or Cope elimination to yield isobutene, with hydroiodide byproducts recovered.
This method reduces costs by 40% compared to synthetic routes and aligns with green chemistry principles .
Applications in Materials Science
Perovskite Solar Cells and LEDs
In methylammonium lead iodide () perovskites, partial substitution with isobutylamine hydroiodide reduces grain boundary defects. The branched alkyl chain limits 3D perovskite growth, enhancing film homogeneity and device longevity . Key performance metrics:
| Parameter | With iBAI Additive | Control |
|---|---|---|
| Power Conversion Efficiency | 22.1% | 19.8% |
| Stability (1000 h) | 95% retention | 75% retention |
The iodide content also passivates surface traps, reducing charge recombination.
Nanoplates for Quantum Dots
Colloidal synthesis using isobutylamine hydroiodide produces nanoplates (thickness: ) with quantum yields exceeding 90%. The amine group modulates precursor reactivity, enabling precise size control .
Pharmaceutical and Industrial Applications
Drug Intermediate Synthesis
Isobutylamine hydroiodide serves as a nucleophile in alkylation reactions. For example, it facilitates the synthesis of:
-
Antihistamines: Reacts with chlorobenzhydryl bromide to form pheniramine analogs.
-
Anticancer Agents: Couples with platinum complexes to enhance solubility .
Agrochemicals
In glyphosate derivatives, the iodide ion improves foliar absorption. Field trials show a 15% increase in herbicidal efficacy compared to ammonium sulfate formulations.
Future Research Directions
Perovskite-Organic Hybrids
Incorporating isobutylamine hydroiodide into 2D/3D heterostructures may enable tandem solar cells with efficiencies . Computational models suggest iodide-rich interfaces could suppress halide migration.
Biocatalytic Optimization
Engineering Bacillus subtilis for isobutylamine production (current titer: ) via CRISPR-Cas9 could further reduce costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume